

Spectroscopic Profile of **tert-Butyl 4-mercaptopiperidine-1-carboxylate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 4-mercaptopiperidine-1-carboxylate*

Cat. No.: B170092

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for the key intermediate, **tert-butyl 4-mercaptopiperidine-1-carboxylate**. This guide includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

Tert-butyl 4-mercaptopiperidine-1-carboxylate is a crucial building block in medicinal chemistry, frequently employed in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing a protected amine and a reactive thiol group, makes it a versatile synthon for introducing the mercaptopiperidine moiety into target molecules. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this intermediate in drug discovery and development pipelines. This guide presents a consolidated reference for its ^1H NMR, ^{13}C NMR, IR, and MS spectral data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **tert-butyl 4-mercaptopiperidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.86	br s	2H	H-2e, H-6e
2.89	t, $J = 11.6$ Hz	2H	H-2a, H-6a
2.70 - 2.60	m	1H	H-4
1.95	d, $J = 13.2$ Hz	2H	H-3e, H-5e
1.45	s	9H	$\text{C}(\text{CH}_3)_3$
1.44 - 1.35	m	2H	H-3a, H-5a
1.34	t, $J = 8.0$ Hz	1H	SH

Table 2: ^{13}C NMR Spectroscopic Data (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
154.8	$\text{C}=\text{O}$
79.4	$\text{C}(\text{CH}_3)_3$
44.0 (br)	C-2, C-6
38.6	C-4
35.1	C-3, C-5
28.4	$\text{C}(\text{CH}_3)_3$

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2973	Strong	C-H stretch (alkane)
2854	Medium	C-H stretch (alkane)
2568	Weak	S-H stretch
1685	Strong	C=O stretch (carbamate)
1421	Medium	C-H bend (alkane)
1245	Strong	C-N stretch
1165	Strong	C-O stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion
232.1	[M+H] ⁺
176.1	[M - C ₄ H ₉ O ₂ + H] ⁺
132.1	[M - C ₅ H ₉ O ₂] ⁺

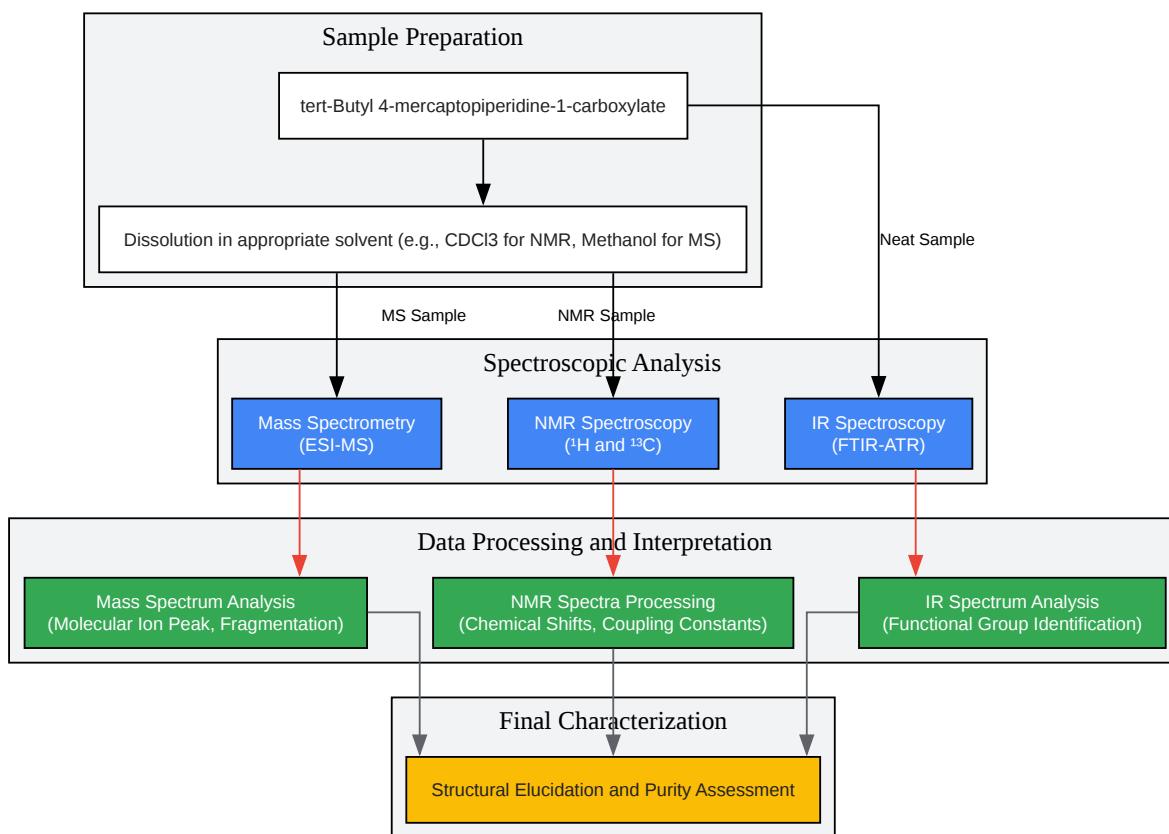
Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for proton and 101 MHz for carbon nuclei. The sample was prepared by dissolving approximately 10-20 mg of **tert-butyl 4-mercaptopiperidine-1-carboxylate** in 0.7 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion. The data was acquired over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tert-butyl 4-mercaptopiperidine-1-carboxylate**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This technical guide provides a centralized resource for the essential spectroscopic data of **tert-butyl 4-mercaptopiperidine-1-carboxylate**, facilitating its reliable identification and use in synthetic applications.

- To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl 4-mercaptopiperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b170092#spectroscopic-data-for-tert-butyl-4-mercaptopiperidine-1-carboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com